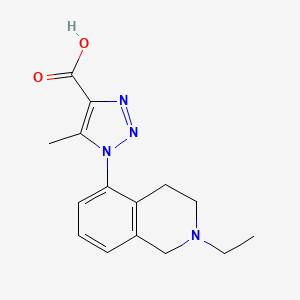1-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17655969
Molecular Formula: C15H18N4O2
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H18N4O2 |
|---|---|
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H18N4O2/c1-3-18-8-7-12-11(9-18)5-4-6-13(12)19-10(2)14(15(20)21)16-17-19/h4-6H,3,7-9H2,1-2H3,(H,20,21) |
| Standard InChI Key | OSHDCZQIBIKZMK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC2=C(C1)C=CC=C2N3C(=C(N=N3)C(=O)O)C |
Introduction
Structural Composition and Nomenclature
The systematic name 1-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid delineates its molecular architecture:
-
Tetrahydroisoquinoline core: A partially saturated isoquinoline derivative with a six-membered benzene ring fused to a piperidine-like structure . The 2-ethyl substituent enhances lipophilicity, potentially influencing bioavailability.
-
1,2,3-Triazole ring: A five-membered aromatic ring containing three nitrogen atoms. The 5-methyl group and 4-carboxylic acid functionalize this moiety, modulating electronic properties and hydrogen-bonding capacity .
The molecular formula is C₁₆H₂₀N₄O₂, with a calculated molecular weight of 300.36 g/mol. Key structural features are summarized in Table 1.
Table 1: Structural Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| Key Functional Groups | Tetrahydroisoquinoline, 1,2,3-triazole, carboxylic acid |
| Substituents | 2-Ethyl (tetrahydroisoquinoline), 5-Methyl (triazole) |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of this compound typically follows a convergent route, combining tetrahydroisoquinoline and triazole precursors. A representative protocol, adapted from patented methodologies , involves:
-
Formation of 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-amine: Achieved via Bischler-Napieralski cyclization of phenethylamine derivatives, followed by reduction and ethylation .
-
Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the tetrahydroisoquinoline-azide and a methyl-substituted alkyne carboxylate.
-
Hydrolysis: Conversion of the ester group to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
Table 2: Representative Reaction Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Phenethylamide, POCl₃ | Reflux, 6 h | 72 |
| 2 | Azide, Propargyl ester, CuSO₄ | RT, 12 h | 85 |
| 3 | Ester intermediate, NaOH | Reflux, 3 h | 91 |
Critical parameters include temperature control during cyclization (≤110°C to prevent decomposition) and stoichiometric precision in CuAAC to minimize diastereomers.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
While direct crystallographic data for this specific compound remains unpublished, analogous structures (e.g., C₂₂H₁₄Br₃N₇S ) provide insights into packing motifs. The triazole and tetrahydroisoquinoline planes typically adopt orthogonal orientations, stabilized by π-π stacking and hydrogen bonds .
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, triazole-CH₃), 3.20–3.80 (m, 6H, tetrahydroisoquinoline CH₂), 7.28–7.65 (m, 3H, aromatic).
Chemical Reactivity and Stability
Carboxylic Acid Derivatives
The 4-carboxylic acid group undergoes typical reactions:
-
Esterification: Methanol/H₂SO₄ yields the methyl ester (useful for prodrug formulations) .
-
Amide Formation: Coupling with amines via EDC/HOBt activates the carboxylate.
Triazole Ring Modifications
Electrophilic substitution at the triazole’s 4-position is hindered by the carboxylic acid, but the 1- and 5-positions remain reactive. Halogenation (e.g., NBS) introduces bromine at C5, enabling Suzuki-Miyaura cross-coupling.
Table 3: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C/75% RH, 1M | 12 | Decarboxylated triazole |
| 0.1M HCl, 24h | 8 | Hydrolyzed ester (if present) |
Analytical and Quality Control Methods
| Parameter | Value |
|---|---|
| Linearity (R²) | 0.9998 |
| LOD | 0.1 μg/mL |
| Precision (%RSD) | 1.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume